5-(3-Nitrophenyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Nitrophenyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a catalyst, such as palladium, in a Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-Aminophenyl)-2-thiophenecarboxylic acid.
Reduction: Formation of 5-(3-Nitrophenyl)-2-thiophenemethanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Nitrophenyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 5-(3-Nitrophenyl)thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological receptors. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenyl)-4-oxazolecarboxylic acid: Similar structure but with an oxazole ring instead of a thiophene ring.
2-(3-Nitrophenyl)acetic acid: Contains a nitrophenyl group but lacks the thiophene ring.
Uniqueness
5-(3-Nitrophenyl)thiophene-2-carboxylic acid is unique due to the presence of both a nitrophenyl group and a thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3-nitrophenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHPZWXHNZNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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